molecular formula C14H12N6O3S B12176857 ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12176857
M. Wt: 344.35 g/mol
InChI Key: IWMFSXHKSNSMJR-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: shares similarities with other tetrazole and thiazole derivatives such as:

Uniqueness

Biological Activity

Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1401559-32-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N6O3SC_{14}H_{12}N_{6}O_{3}S, with a molecular weight of 344.35 g/mol. The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, particularly as an antitumor agent.

Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. This compound has been studied for its ability to inhibit cell proliferation in cancer cells. The presence of the tetrazole group enhances the interaction with biological targets, potentially increasing the compound's efficacy.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study highlighted the cytotoxic effects of thiazole derivatives on different cancer cell lines, reporting IC50 values in the micromolar range for compounds similar to this compound. For instance, thiazole derivatives have shown promising results against Jurkat cells with IC50 values lower than standard drugs like doxorubicin .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis suggests that modifications to the phenyl and thiazole rings significantly influence biological activity. Electron-donating groups on the phenyl ring enhance cytotoxic activity, while specific substitutions on the thiazole ring are crucial for maintaining potency .
  • Inhibition of HSET :
    • Recent findings indicate that similar thiazole compounds can inhibit HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

Comparative Biological Activity Table

Compound NameIC50 (µg/mL)Cell LineMechanism of Action
Ethyl 2-{...}1.61JurkatCytotoxicity via mitochondrial pathway
Compound A1.98A431Inhibition of Bcl-2
Compound B< DoxorubicinVariousHSET inhibition

Properties

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

ethyl 2-[[2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N6O3S/c1-2-23-13(22)10-7-24-14(16-10)17-12(21)9-5-3-4-6-11(9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21)

InChI Key

IWMFSXHKSNSMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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